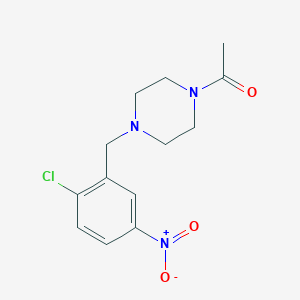
1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone, also known as DPTA, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. DPTA is a thiazole-based compound that has been synthesized using various methods. Its unique chemical structure has made it a popular choice for scientific research, with numerous studies being conducted to explore its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone is not fully understood, but it is believed to be due to its ability to interact with various biological targets. In medicinal chemistry, 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. In material science, 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone acts as a ligand by coordinating with metal ions to form MOFs.
Biochemical and Physiological Effects:
1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has been shown to exhibit various biochemical and physiological effects. In medicinal chemistry, 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has been shown to reduce inflammation by inhibiting the production of prostaglandins, which are involved in the inflammatory response. 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In material science, 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has been used as a ligand in the synthesis of MOFs, which have potential applications in gas storage and separation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has several advantages and limitations for lab experiments. One of the advantages is its unique chemical structure, which makes it a popular choice for scientific research. 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone is also relatively easy to synthesize using various methods. However, one of the limitations is its potential toxicity, which may limit its use in certain applications. Additionally, 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone may be sensitive to certain environmental conditions, which may affect its stability and reactivity.
Zukünftige Richtungen
There are several future directions for the research on 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone. One potential direction is to explore its potential applications in drug delivery systems. 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has been shown to exhibit anti-cancer properties, and its unique chemical structure may make it a suitable candidate for the development of targeted drug delivery systems. Another potential direction is to explore its potential applications in material science. 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has been used as a ligand in the synthesis of MOFs, and further research may lead to the development of new materials with unique properties. Finally, further research may be needed to fully understand the mechanism of action of 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone and its potential applications in various fields.
Synthesemethoden
1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone can be synthesized using a variety of methods, including the Knoevenagel condensation reaction and the microwave-assisted synthesis method. The Knoevenagel condensation reaction involves the reaction of 2-acetylthiophene with benzaldehyde in the presence of a base catalyst to form 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone. The microwave-assisted synthesis method involves the reaction of 2-acetylthiophene with benzaldehyde in the presence of a base catalyst under microwave irradiation to form 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone. Both methods have been shown to be effective in synthesizing 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone.
Wissenschaftliche Forschungsanwendungen
1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In material science, 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and as a precursor for the synthesis of fluorescent dyes. In analytical chemistry, 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has been used as a chelating agent for the determination of heavy metals in environmental samples.
Eigenschaften
IUPAC Name |
(1E)-1-(3,4-diphenyl-1,3-thiazol-2-ylidene)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-14(20)12-18-19(16-10-6-3-7-11-16)17(13-21-18)15-8-4-2-5-9-15/h2-13H,1H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSPCJAJCDESRN-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C1N(C(=CS1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/1\N(C(=CS1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5718747.png)
![1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B5718749.png)
![3-[(4-chlorophenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5718752.png)
![7-amino-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5718755.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5718757.png)
![3-methyl-7-(2-naphthyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5718758.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5718762.png)